

N,N-Dibenzylethanolamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dibenzylethanolamine*

Cat. No.: B090726

[Get Quote](#)

An In-Depth Technical Guide to **N,N-Dibenzylethanolamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylethanolamine, a tertiary amine with a distinct molecular architecture, serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis methodologies, and significant applications. By integrating established protocols with mechanistic insights, this document aims to be an essential resource for professionals leveraging this compound in their research and development endeavors. We will delve into the causality behind synthetic strategies and analytical procedures, ensuring a robust and validated understanding of this versatile molecule.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific rigor. **N,N-Dibenzylethanolamine** is known by several names across various databases and publications. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(dibenzylamino)ethan-1-ol or 2-(dibenzylamino)ethanol^{[1][2]}. This systematic name precisely

describes its structure: a two-carbon ethanol backbone with a dibenzylamino group attached to the second carbon.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(dibenzylamino)ethanol[1]
CAS Number	101-06-4[1]
Molecular Formula	C ₁₆ H ₁₉ NO[1][3]
Molecular Weight	241.33 g/mol [1][3]
InChI Key	WTWWSMJHJFNCQB-UHFFFAOYSA-N[1][3]
EC Number	202-911-0[1]

| UNII | Y4SS2HU537[1] |

In addition to its formal IUPAC name, the compound is frequently referred to by a variety of synonyms in commercial and academic contexts. Awareness of these synonyms is vital for comprehensive information retrieval.

Common Synonyms:

- N,N-Dibenzyl-2-aminoethanol[1][2]
- 2-(Bis(phenylmethyl)amino)ethanol[1][4]
- Dibenzylaminoethanol[2][4]
- N-(2-Hydroxyethyl)dibenzylamine[5][6]
- β -(N,N-Dibenzylamino)ethanol[1][4]

Physicochemical Properties

The physical and chemical properties of **N,N-Dibenzylethanolamine** dictate its handling, storage, reactivity, and suitability for various applications. The presence of a hydroxyl group and a tertiary amine within the same molecule confers a unique combination of properties.

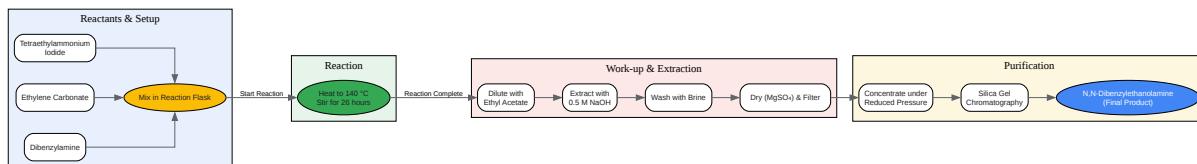
Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2][5][6]
Melting Point	38 °C to 47 °C	[2][4]
Boiling Point	206 °C @ 15 mmHg; 170-175 °C @ 3 Torr	[2][4]
Density	1.06 g/cm ³	[2][5]
Flash Point	38 °C	[2][4]
pKa	14.73 ± 0.10 (Predicted)	[2][5]
XLogP3	2.6	[1][4]

| Solubility | Soluble in various organic solvents. | |

The molecule's polarity, influenced by the hydroxyl group, allows for hydrogen bonding, while the bulky benzyl groups introduce significant nonpolar character. This amphiphilic nature influences its solubility and chromatographic behavior. Its basic tertiary nitrogen atom is a key reactive site for protonation and alkylation reactions.

Synthesis of **N,N-Dibenzylethanolamine**: Mechanisms and Protocols


The synthesis of **N,N-Dibenzylethanolamine** is primarily achieved through nucleophilic substitution reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two prevalent methods.

Method 1: N-Alkylation of Dibenzylamine

This approach involves the reaction of a secondary amine, dibenzylamine, with a two-carbon electrophile that introduces the ethanol moiety. A common and effective electrophile for this purpose is ethylene carbonate.

Causality Behind Experimental Choices:

- **Reagents:** Dibenzylamine provides the core dibenzylamino structure. Ethylene carbonate is a safe and convenient source of a 2-hydroxyethyl group, avoiding the direct handling of ethylene oxide gas.
- **Catalyst:** A phase-transfer catalyst like tetraethylammonium iodide can be used to facilitate the reaction, especially if dealing with multiple phases, though this specific protocol proceeds in a melt at high temperature[2].
- **Temperature:** The reaction is heated to 140 °C to provide sufficient activation energy for the ring-opening of the ethylene carbonate by the amine, which is a relatively weak nucleophile[2].
- **Work-up:** An aqueous base wash (0.5 M NaOH) is used to remove any unreacted acidic species and the catalyst. A subsequent brine wash removes residual water-soluble impurities and the base[2].
- **Purification:** Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from starting materials and byproducts[2].

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N,N-Dibenzylethanolamine** via N-alkylation.

Experimental Protocol: Synthesis from Dibenzylamine[2]

- Combine dibenzylamine (1.0 eq), ethylene carbonate (2.0 eq), and tetraethylammonium iodide (0.33 eq) in a suitable reaction flask at room temperature.
- Heat the mixture to 140 °C and stir vigorously for 26 hours. The mixture may form a suspension.
- After cooling, dilute the reaction mixture with ethyl acetate.
- Transfer the organic solution to a separatory funnel and extract with a 0.5 M sodium hydroxide solution.
- Wash the organic layer twice with a saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil via flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2 v/v) to afford pure N,N-dibenzyl-2-aminoethanol.

Method 2: N-Alkylation of Diethanolamine

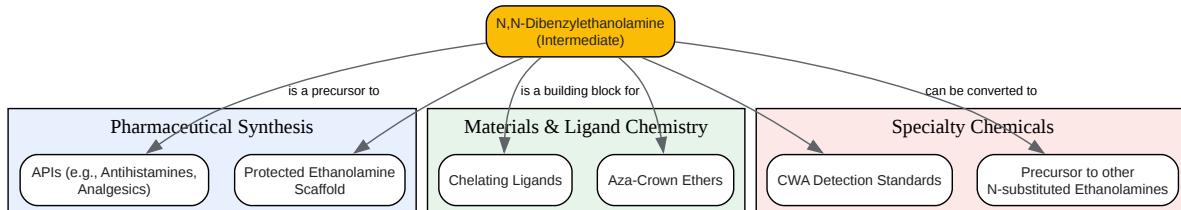
An alternative and widely used method involves the double N-alkylation of diethanolamine using an alkylating agent like benzyl chloride. This method is straightforward but requires careful control to prevent quaternization of the nitrogen atom.

Causality Behind Experimental Choices:

- **Reagents:** Diethanolamine serves as the ethanolamine backbone. Benzyl chloride is a reactive electrophile for introducing the benzyl groups[7].
- **Base:** A base such as sodium carbonate is crucial. It neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the diethanolamine nitrogen, which would render it non-nucleophilic and halt the reaction[7].
- **Stoichiometry:** Using a molar excess of diethanolamine can favor the desired product and minimize over-alkylation, though for a complete dibenzylation, at least two equivalents of benzyl chloride are needed per equivalent of diethanolamine. The protocol cited uses an excess of the amine relative to the benzylating agent[7].
- **Temperature:** Heating (60-100 °C) accelerates the rate of this S_N2 reaction[7].
- **Purification:** After filtering the inorganic salts (e.g., NaCl), vacuum distillation is an effective method for purifying the liquid product on a larger scale[7].

Experimental Protocol: Synthesis from Diethanolamine[7]

- In a round-bottom flask equipped with a reflux condenser, combine diethanolamine (2-3 molar equivalents) and sodium carbonate (1 molar equivalent relative to benzyl chloride). A solvent such as toluene can be used.
- Heat the mixture to 60-100 °C.
- Slowly add benzyl chloride (1 molar equivalent) to the stirred reaction mixture.
- Maintain the reaction at 95-100 °C for 2-3 hours with vigorous stirring.


- Monitor the reaction progress using TLC or GC to confirm the consumption of benzyl chloride.
- Upon completion, cool the mixture to room temperature and filter to remove solid by-products.
- If a solvent was used, remove it under reduced pressure.
- Purify the resulting crude product by vacuum distillation.

Applications in Research and Drug Development

N,N-Dibenzylethanolamine is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block and synthetic intermediate. Its structure is strategically employed to construct more complex molecular architectures.

Key Application Areas:

- Pharmaceutical Intermediates: It is a precursor for various APIs, including tranquilizers, antihistamines, and analgesics^[8]. The dibenzylamino group can serve as a protecting group for the amine or as a bulky substituent to confer specific pharmacological properties.
- Precursor to Other Amines: The benzyl groups can be removed via catalytic hydrogenation, revealing a primary or secondary ethanolamine. This makes **N,N-dibenzylethanolamine** a useful intermediate for preparing N-monosubstituted ethanolamines that might be difficult to synthesize directly.
- Ligand Synthesis: The molecule's structure is suitable for creating chelating ligands and macrocyclic compounds like aza-crown ethers, which are known for their ability to selectively bind metal ions^[7].
- Chemical Warfare Agent Research: N,N-disubstituted ethanolamines are related to chemical warfare agents (CWAs), making compounds like **N,N-Dibenzylethanolamine** important as standards and in the development of detection methodologies^[9].

[Click to download full resolution via product page](#)

Caption: Key application areas for **N,N-Dibenzylethanolamine**.

Analytical Methodologies

Accurate analysis of **N,N-Dibenzylethanolamine** is essential for quality control, reaction monitoring, and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique.

Causality Behind Analytical Choices:

- Technique: GC-MS is ideal for volatile and thermally stable compounds like **N,N-Dibenzylethanolamine**. Gas chromatography separates the compound from impurities, while mass spectrometry provides structural information and confirmation of its molecular weight.
- Derivatization: For many polar ethanolamines, derivatization (e.g., silylation) is required to increase volatility and improve peak shape for GC analysis^[9]. However, the two bulky benzyl groups in **N,N-Dibenzylethanolamine** reduce its polarity compared to smaller analogues, often allowing for direct analysis without derivatization. If detection limits are low, benzylation of the hydroxyl group could be considered as an alternative derivatization strategy to further improve its chromatographic properties^[9].
- Sample Preparation: The sample must be dissolved in a volatile organic solvent compatible with the GC injection system.

Experimental Protocol: GC-MS Analysis[10]

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Prepare a ~1 mg/mL solution of the **N,N-Dibenzylethanolamine** sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
- GC Conditions:
 - Injector: Split/splitless injector, typically at 250 °C.
 - Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
- MS Conditions:
 - Ion Source: EI at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Injection: Inject 1 µL of the prepared sample.
- Data Analysis: Identify the **N,N-Dibenzylethanolamine** peak by its retention time and compare the resulting mass spectrum with a reference spectrum. The molecular ion (m/z 241) should be observable, along with characteristic fragments (e.g., m/z 91 for the benzyl/tropylium ion).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **N,N-Dibenzylethanolamine** presents several hazards that require careful handling.

Table 3: GHS Hazard Information[1][4]

Hazard Class	Statement	Pictogram	Signal Word
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	Danger
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage	GHS05 (Corrosion)	Danger

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life | GHS09 (Environment) | Danger |

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield)[4].
- Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4].
- Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment[4].

Conclusion

N,N-Dibenzylethanolamine is a chemical of significant utility, bridging basic research and industrial application. Its value lies in its role as a versatile synthetic intermediate, enabling the construction of a wide array of complex molecules, particularly within the pharmaceutical sector. A thorough understanding of its properties, synthesis, and analytical protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to utilize this compound effectively and safely. The provided methodologies, grounded in established chemical principles, offer a framework for reproducible and reliable outcomes in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dibenzylethanolamine | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dibenzylethanolamine | 101-06-4 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. echemi.com [echemi.com]
- 5. no.senfeidachem.com [no.senfeidachem.com]
- 6. cy.sfdchinachem.com [cy.sfdchinachem.com]
- 7. N-Benzylidiethanolamine Research Chemical [benchchem.com]
- 8. EP2651861B1 - Process for preparing an n,n-dialkylethanolamine having high colour stability - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N,N-Dibenzylethanolamine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090726#n-n-dibenzylethanolamine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com